molecular formula C8H11N B15229532 Spiro[3.3]heptane-2-carbonitrile

Spiro[3.3]heptane-2-carbonitrile

Cat. No.: B15229532
M. Wt: 121.18 g/mol
InChI Key: IYZPFOILHTXRNS-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2-carbonitrile is a valuable chemical building block featuring a non-planar, three-dimensional spirocyclic scaffold. The spiro[3.3]heptane core is increasingly prominent in early-stage drug discovery, serving as a versatile template for fragment-based development and as a bioisosteric replacement for flat aromatic rings like benzene . This substitution is strategically employed to improve the properties of drug candidates, often leading to enhanced solubility and more favorable metabolic profiles . The nitrile group on this rigid scaffold is a highly versatile functional handle; it can be readily converted into other critical functional groups such as carboxylic acids, amines, amides, or tetrazoles, enabling rapid diversification and exploration of structure-activity relationships . Researchers utilize this compound to construct complex, three-dimensional molecules for probing protein-ligand interactions and developing novel therapeutic agents. The inherent rigidity of the spiro[3.3]heptane framework is particularly useful in conformational restriction strategies, which are used to pre-organize a molecule into its biologically active conformation, potentially improving potency and selectivity for a given biological target . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

spiro[3.3]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZPFOILHTXRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro 3.3 Heptane 2 Carbonitrile and Its Functionalized Derivatives

Strategies for Constructing the Spiro[3.3]heptane Core

The unique, rigid, three-dimensional structure of the spiro[3.3]heptane scaffold has made it a desirable replacement for common ring systems like benzene and cyclohexane (B81311) in drug discovery. chemrxiv.org Consequently, numerous synthetic strategies have been developed to access this valuable core and its derivatives.

Cycloaddition Reactions in Spirocyclic Annulation

Cycloaddition reactions represent a powerful and direct approach to the cyclobutane (B1203170) rings inherent in the spiro[3.3]heptane system. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

The [2+2] cycloaddition between a ketene (B1206846) and an olefin is a classic and effective method for forming four-membered rings. nih.gov Specifically, the reaction of dichloroketene with an appropriate olefin has been utilized to construct the spiro[3.3]heptane skeleton. diva-portal.org Dichloroketene is a highly reactive ketene that readily participates in [2+2] cycloadditions. nih.gov It is typically generated in situ due to its instability. Common methods for its generation include the dehydrohalogenation of dichloroacetyl chloride with a base like triethylamine, or the reductive dechlorination of trichloroacetyl chloride using an activated zinc-copper couple. diva-portal.orgnih.gov The zinc-copper couple method is often considered superior for cycloadditions with alkynes. nih.gov

Another variation involves the [2+2] cycloaddition of keteniminium species with methylenecyclobutane to form spiro[3.3]heptan-1-ones. nih.gov A thermal reaction between the N,N-dimethylamide of cyclobutane carboxylic acid and an alkene in the presence of triflic anhydride and a non-nucleophilic base also yields spiro[3.3]heptane ketones, likely proceeding through a keteniminium intermediate. chemrxiv.org

Table 1: Methods for Dichloroketene Generation

Precursor Reagents Description Citations
Trichloroacetyl chloride Activated Zinc (Zn-Cu couple) Reductive dechlorination. Considered a superior method for reactions with alkynes. diva-portal.orgnih.gov
Dichloroacetyl chloride Triethylamine (Et3N) Dehydrohalogenation. diva-portal.orgnih.gov
Asymmetric Cycloaddition Approaches

The synthesis of chiral, enantioenriched spiro[3.3]heptane derivatives is of significant interest for pharmaceutical applications. While classical [2+2] cycloaddition methods have limitations in producing chiral analogues, several asymmetric strategies have been developed. nih.gov Asymmetric cycloaddition reactions are a powerful tool for constructing molecules with high enantiopurity. rsc.org

One approach to achieving asymmetry is through the use of chiral catalysts. For example, enantioselective formal [3+3] cycloadditions of bicyclobutanes with nitrones have been successfully catalyzed by chiral Lewis acids, demonstrating a pathway to chiral bicyclic systems. nih.gov Similarly, asymmetric decarboxylative [3+2] cycloadditions can produce chiral spiro[2.4]heptanes with high enantioselectivity, highlighting the potential of catalytic methods for creating chiral spirocycles. rsc.org

Another strategy involves using a chiral substrate or auxiliary. A regio- and stereospecific synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones was achieved starting from a chiral cyclopropanone equivalent, which undergoes a strain-relocating semipinacol rearrangement. nih.gov Enzymatic methods have also proven effective. While not a cycloaddition for core construction, the kinetic resolution of racemic 2,6-disubstituted spiro[3.3]heptane derivatives can be achieved through enantioselective enzyme-catalyzed hydrolysis. researchgate.netrsc.org Pig liver esterase (PLE) has been used for the asymmetric hydrolysis of a prochiral tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding an axially chiral diacetate product with moderate enantiomeric excess. rsc.orgelectronicsandbooks.com

Double Substitution Reactions for Ring Formation

The construction of the spiro[3.3]heptane core can be efficiently achieved through double substitution or alkylation reactions, where a dinucleophile reacts with a dielectrophile to form both four-membered rings in a sequential or one-pot process. diva-portal.org This strategy is particularly effective for synthesizing heteroatom-containing spiro[3.3]heptanes. nih.govresearchgate.net

A common approach involves the reaction of a 1,1-dinucleophile with a 1,3-dielectrophile. For example, the synthesis of 2-azaspiro[3.3]heptane derivatives has been accomplished by the ring closure of 1,3-bis-electrophiles with 1,1-N-bis-nucleophiles. nih.govresearchgate.net Similarly, the reaction of a dibromide derivative, such as that prepared from 2,2-bis(bromomethyl)-1,3-propanediol, with diethyl malonate under basic conditions forms a cyclobutane ring via double alkylation. researchgate.net

A highly relevant synthesis for the title compound's scaffold, 6-(4-chlorophenyl)spiro[3.3]heptane-6-carbonitrile, was achieved by reacting 4-chlorophenylacetonitrile with bis(bromomethyl)oxetane. ethz.ch In this reaction, the carbon atom positioned between the nitrile and the phenyl group acts as the dinucleophile, while the oxetane derivative serves as the dielectrophile, forming the spiro[3.3]heptane core in a process mediated by a strong base like potassium hydroxide in DMSO. ethz.ch

Table 2: Examples of Double Substitution Reactions for Spiro[3.3]heptane Synthesis

Dinucleophile Dielectrophile Resulting Core Structure Citations
Diethyl malonate Dioxane dibromo derivative Spiro[3.3]heptane diester researchgate.net
4-Chlorophenylacetonitrile bis(bromomethyl)oxetane 6-Aryl-spiro[3.3]heptane-6-carbonitrile ethz.ch
1,1-N-bis-nucleophiles 1,3-bis-electrophiles 2-Azaspiro[3.3]heptane nih.govresearchgate.net

Reductive Cyclization and Ring-Closing Methodologies

Ring-closing metathesis (RCM) has emerged as a versatile and powerful methodology for the synthesis of various cyclic and spirocyclic systems under mild conditions. arkat-usa.org This method involves the intramolecular reaction of a diolefin in the presence of a transition metal catalyst, typically containing ruthenium, to form a new ring with the elimination of a small volatile olefin like ethylene. arkat-usa.org

To construct a spiro[3.3]heptane system via RCM, a diallylated precursor is required. arkat-usa.org These precursors can be prepared by the diallylation of compounds with active methylene (B1212753) groups, such as 1,3-diketones (e.g., 1,3-cyclopentanedione or 1,3-cyclohexanedione). arkat-usa.org A key advantage of the RCM approach is that the newly formed ring contains a double bond, which provides a functional handle for further synthetic transformations. arkat-usa.org While RCM has been widely applied to various spirocyclic systems, other related methods like ring-closing alkyne metathesis (RCAM) have also been used for the formation of complex cyclic molecules. mdpi.com

Reductive cyclization methods, in a stricter sense, are less commonly reported for the direct formation of the spiro[3.3]heptane core. However, reductive steps are often integral parts of multi-step sequences. For example, reductive dechlorination is a necessary step following a dichloroketene cycloaddition to remove the chlorine atoms. nih.gov

Oxetane-Mediated Cyclizations and Ring Expansions

Oxetanes, four-membered cyclic ethers, are not only valuable motifs in their own right but also serve as versatile building blocks and intermediates in organic synthesis. mdpi.commagtech.com.cn Their involvement in the synthesis of the spiro[3.3]heptane core can occur through several mechanisms.

One prominent strategy is the use of a pre-formed oxetane as a key component in a cyclization reaction. As mentioned previously, the synthesis of a spiro[3.3]heptane-carbonitrile was achieved using bis(bromomethyl)oxetane as the dielectrophilic starting material in a double substitution reaction. ethz.ch This approach uses the oxetane-containing starting material to build the second four-membered ring of the spirocyclic system.

Another potential strategy involves the ring expansion of an epoxide to an oxetane. illinois.edubeilstein-journals.org This transformation can be accomplished using sulfur-stabilized carbanions, such as dimethyloxosulphonium methylide, in what is known as the Corey-Chaykovsky reaction. beilstein-journals.org While primarily used for synthesizing oxetanes themselves, this principle could be adapted within a more complex substrate to facilitate the construction of an oxetane ring that is part of a spiro[3.3]heptane precursor. However, direct ring expansion of an oxetane to a cyclobutane to form the spiro[3.3]heptane system is not a commonly cited pathway in the reviewed literature. Instead, the use of oxetanes as stable, synthetically accessible building blocks for cyclization reactions appears to be the more established oxetane-mediated route. ethz.ch

Enantioselective Synthesis of Spiro[3.3]heptane-2-carbonitrile Analogues

The synthesis of enantiomerically pure spiro[3.3]heptane derivatives is critical for their application in pharmacology and materials science. The axial chirality of the spiro[3.3]heptane core necessitates sophisticated asymmetric strategies to isolate specific stereoisomers. These methodologies include the use of chiral auxiliaries, the development of diastereoselective reaction pathways, and the application of chiral resolution techniques.

Chiral Auxiliary-Mediated Transformations (e.g., Strecker Reactions)

Chiral auxiliaries are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. wikipedia.org One of the most effective methods for generating chiral α-amino nitriles, direct precursors to this compound analogues, is the asymmetric Strecker reaction. nih.gov This reaction involves the treatment of a ketone, such as a spiro[3.3]heptan-one derivative, with a cyanide source and a chiral amine.

Research into the synthesis of spirocyclic glutamic acid analogs has demonstrated the utility of this approach. nih.gov In these syntheses, a spirocyclic keto ester serves as the starting point. The Strecker reaction is then employed using a chiral amine auxiliary to install the α-amino nitrile moiety. nih.gov Two notable chiral auxiliaries have been successfully used:

(R)-α-phenylglycinol: This readily available chiral auxiliary has been used to construct chiral 1,6-functionalized spiro[3.3]heptane derivatives. nih.gov

Ellman's Sulfinamide: Further studies revealed that using Ellman's sulfinamide as the chiral auxiliary was more advantageous. The resulting adducts were found to be more stable and allowed for a more efficient separation of the diastereomers via chromatography. nih.gov

The general scheme involves the condensation of the spiro[3.3]heptanone with the chiral amine to form a chiral imine, which is then attacked by a cyanide anion. The facial selectivity of the cyanide attack is dictated by the stereochemistry of the auxiliary, leading to the preferential formation of one diastereomer of the resulting α-amino nitrile.

Table 1: Chiral Auxiliaries in the Synthesis of Spiro[3.3]heptane Analogues

Chiral AuxiliaryReaction TypeKey FindingsReference
(R)-α-phenylglycinolStrecker ReactionEffective for constructing chiral 1,6-disubstituted spiro[3.3]heptane cores. nih.gov
Ellman's Sulfinamide (tert-Butanesulfinamide)Strecker ReactionForms more stable adducts and allows for more efficient chromatographic separation compared to (R)-α-phenylglycinol. nih.gov

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to create a specific stereoisomer by taking advantage of the inherent stereochemistry of the substrate and reagents. For the spiro[3.3]heptane system, several diastereoselective pathways have been developed.

The aforementioned Strecker reaction using Ellman's sulfinamide on spirocyclic ketones exhibited low to moderate diastereoselectivity. However, this was overcome by the effective chromatographic separation of the resulting diastereomeric products, allowing for the isolation of pure stereoisomers whose absolute configurations were confirmed by X-ray crystallography. nih.gov

A distinct and highly stereospecific approach involves a strain-relocating semipinacol rearrangement. nih.gov This method was used to access optically active 3-substituted spiro[3.3]heptan-1-ones for the first time. The reaction proceeds through the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone equivalent. The resulting intermediate undergoes a fully regio- and stereospecific nih.govresearchgate.net-rearrangement in the presence of acid, directly yielding the enantiopure spiro[3.3]heptan-1-one. nih.gov This ketone is a key intermediate that can be further converted to the target nitrile.

Key diastereoselective strategies include:

Modified Strecker Reaction: While the initial reaction may have low to moderate diastereoselectivity, it provides access to diastereomers that can be separated. nih.gov

Strain-Relocating Semipinacol Rearrangement: A highly regio- and stereospecific method for producing optically active spiro[3.3]heptan-1-ones. nih.gov

Meinwald Oxirane Rearrangement: This reaction has been utilized as a key step in building the 1,6-disubstituted spiro[3.3]heptane core. nih.gov

Chiral Resolution Techniques for Enantiopure Compounds

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including classical diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

For spiro[3.3]heptane derivatives, chiral High-Performance Liquid Chromatography (HPLC) has proven to be a powerful technique. In one notable example, racemic spiro[3.3]heptane-2,6-dicarboxylic acid was first derivatized to dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate. This derivative was efficiently separated into its pure enantiomers using chiral HPLC with a cellulose (B213188) phenyl carbamate stationary phase. Subsequent acidic hydrolysis of the separated esters yielded the enantiopure (+)- and (−)-spiro[3.3]heptane-2,6-dicarboxylic acid without racemization. enamine.net

Enzymatic resolution offers a green and highly selective alternative. The asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, catalyzed by pig liver esterase, can produce an axially chiral bis(hydroxymethyl)spiro[3.3]heptane derivative with moderate optical purity and in high chemical yield. This demonstrates the potential of biocatalysis in accessing enantiopure spiro[3.3]heptane building blocks.

Table 2: Chiral Resolution Techniques for Spiro[3.3]heptane Derivatives

TechniqueSubstrate/DerivativeKey FeaturesReference
Chiral HPLCDicinnamyl spiro[3.3]heptane-2,6-dicarboxylateHigh separation factor on a cellulose phenyl carbamate phase; allows isolation of optically pure dicarboxylic acid after hydrolysis. enamine.net
Enzymatic Resolution2,2,6,6-Tetrakis(acetoxymethyl)spiro[3.3]heptanePig liver esterase (PLE) catalyzed asymmetric hydrolysis provides access to axially chiral products. nih.gov

Introduction of the Nitrile Functionality

The nitrile group is a valuable functional group in organic synthesis due to its stability and its ability to be converted into other functionalities such as amines, carboxylic acids, and amides. organic-chemistry.org Its introduction onto the spiro[3.3]heptane scaffold can be accomplished through direct formation methods or by converting a precursor functional group.

Direct Nitrile Formation Methods

Direct methods typically install the nitrile group in a single synthetic operation from a common precursor. The Strecker synthesis, as discussed previously, stands out as a primary example of this approach. researchgate.net Starting from a spiro[3.3]heptan-2-one, the Strecker reaction simultaneously introduces both the amine and the nitrile functionalities at the C2 position. nih.govnih.gov

The reaction proceeds via the formation of an imine or iminium ion from the ketone and an amine (like ammonia), which is then attacked by a cyanide source (e.g., HCN or NaCN). researchgate.net This one-pot, three-component reaction is highly efficient for producing α-aminonitriles, which are direct analogues of this compound. nih.govachemblock.com

Conversion of Precursor Functional Groups to Nitriles

An alternative strategy involves the synthesis of a spiro[3.3]heptane derivative bearing a precursor functional group, which is then chemically converted to the nitrile. This two-step approach allows for greater synthetic flexibility.

From Carboxamides: A reliable method for nitrile synthesis is the dehydration of a primary amide. The compound spiro[3.3]heptane-2-carboxamide is commercially available, providing a direct and convenient starting point. google.com This amide can be dehydrated using a variety of standard reagents (e.g., phosphorous oxychloride, trifluoroacetic anhydride, or cyanuric chloride) to yield this compound.

From Aldehydes: Another common pathway proceeds via an aldehyde intermediate. Spiro[3.3]heptan-2-one can be converted into spiro[3.3]heptane-2-carbaldehyde. chemrxiv.org The aldehyde is then reacted with hydroxylamine to form the corresponding aldoxime. Subsequent dehydration of this spiro[3.3]heptane-2-carbaldoxime, often using mild reagents, furnishes the desired nitrile.

From Carboxylic Acids: The Curtius rearrangement can transform a carboxylic acid, such as one available from the hydrolysis of a diester, into an amine. This amine could then potentially undergo oxidative cyanation, although this is a less direct route.

Scalability and Efficiency of Synthetic Routes

The practical application of this compound and its derivatives in fields such as medicinal chemistry and materials science is highly dependent on the development of scalable and efficient synthetic routes. Researchers have focused on transitioning from laboratory-scale syntheses to protocols that allow for the production of these valuable compounds on a multigram to kilogram scale.

Multigram Synthesis Protocols

The ability to produce spiro[3.3]heptane cores in significant quantities is crucial for their use as building blocks in drug discovery and other applications. Several robust methods have been developed for the multigram synthesis of functionalized spiro[3.3]heptane derivatives. These protocols often rely on the construction of the spirocyclic framework from readily available starting materials.

For instance, a modular and scalable synthetic approach to a variety of substituted 1-azaspiro[3.3]heptanes has been reported. thieme-connect.com In this method, the selective reduction of a lactam intermediate with alane was successfully employed to produce the desired amine on a multigram scale. thieme-connect.com One notable scalable three-step synthesis of 1-azaspiro[3.3]heptane commences from cyclobutanone, proceeding via a Wittig olefination and a [2+2] cycloaddition, with the final reduction using aluminum hydride providing the product on a greater than 50-gram scale. rsc.org

The synthesis of other heteroatom-containing spiro[3.3]heptanes has also been achieved on a significant scale. For example, a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been developed, highlighting its utility as a piperazine surrogate. researchgate.net Similarly, a practical synthesis for 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been established, with a key intermediate prepared on a 0.5 kg scale and the subsequent construction of the spiro[3.3]heptane core achieved on up to a 120 g scale. chemrxiv.org

The following table summarizes some of the reported scalable syntheses of spiro[3.3]heptane derivatives:

Spiro[3.3]heptane DerivativeScale of SynthesisKey Synthetic StepsStarting Materials
1-Azaspiro[3.3]heptane>50 gWittig olefination, [2+2] cycloaddition, Alane reductionCyclobutanone
2,6-Diazaspiro[3.3]heptaneGram-scaleTebbe methylenation, Cyclometallation, DiaminationN-Boc azetidinone
6-(Trifluoromethyl)spiro[3.3]heptane derivativesup to 120 gDouble alkylation of TosMIC or malonate diester1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane
2-Oxa-6-azaspiro[3.3]heptaneNot specifiedTelescoped intramolecular substitution and intermolecular substitution with benzylamine, followed by debenzylationTribromopentaerythritol

These examples demonstrate that robust and reliable synthetic protocols are available for producing a variety of functionalized spiro[3.3]heptane cores on a preparative scale, which is a critical step for their broader application. researchgate.net

Flow Chemistry Applications in Spirocyclic Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of complex molecules, offering advantages such as improved safety, higher yields, and faster reaction times compared to traditional batch processing. syrris.com The application of flow chemistry to the synthesis of spirocyclic compounds is a promising area of research that can facilitate their efficient and scalable production. syrris.comnih.gov

While specific applications of flow chemistry for the synthesis of this compound have not been extensively reported, the synthesis of other complex spirocyclic natural products has been successfully achieved using this technology. syrris.comnih.gov For example, the total synthesis of spirodienal A and the preparation of spirangien A methyl ester were accomplished using a series of novel flow-through processes. syrris.comnih.gov This work highlights the potential of flow chemistry to enable the synthesis of complex molecular architectures, including those with spirocyclic motifs. syrris.comnih.gov

Key advantages of using flow chemistry in spirocyclic synthesis include:

Enhanced Safety: The ability to handle hazardous reagents and reactive intermediates in a closed, continuous system minimizes exposure and the risk of accidents. syrris.com

Precise Control over Reaction Parameters: Flow reactors allow for precise control of temperature, pressure, and reaction time, leading to improved selectivity and yields.

Scalability: Scaling up a reaction in a flow system is often simpler than in batch, as it can be achieved by running the system for a longer duration or by using parallel reactors.

Integration of Multiple Steps: Flow chemistry enables the telescoping of multiple synthetic steps, reducing the need for intermediate purification and saving time and resources. rsc.org

The development of flow chemistry protocols for the synthesis of this compound and its derivatives could significantly enhance the efficiency and scalability of their production, making these compounds more accessible for various applications.

Green Chemistry Principles in Spiro[3.3]heptane Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize the environmental impact of chemical processes. The synthesis of spiro[3.3]heptane and its derivatives is an area where the application of these principles can lead to more sustainable and environmentally benign processes.

Key green chemistry principles relevant to spiro[3.3]heptane synthesis include:

Use of Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a primary goal. For example, the use of water as a solvent and the replacement of toxic catalysts with more benign options are key considerations. utrgv.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle.

Catalysis: The use of catalytic reagents in small amounts is superior to stoichiometric reagents. nih.gov The development of efficient and recyclable catalysts is a significant area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure and utilizing energy-efficient technologies like microwave irradiation can reduce the energy consumption of the synthesis. utrgv.edunih.gov

In the context of spiro compound synthesis, several green methodologies have been reported. For instance, a microwave-assisted, multi-component domino reaction using ethanol as a solvent and an ionic liquid as a catalyst was developed for the synthesis of various spiro compounds. nih.gov This approach offers advantages such as reduced reaction times and the use of a more environmentally friendly solvent. nih.gov Another study reported a metal-free and co-catalyst-free catalytic system for the synthesis of spirocyclic carbonates from spiroepoxy oxindoles under ambient conditions, with the suitability of the catalytic system being supported by the calculation of green metrics. rsc.org

While specific green chemistry metrics for the synthesis of this compound are not widely documented, the general trend in organic synthesis is towards the adoption of greener practices. Future research in this area will likely focus on developing synthetic routes that are not only efficient and scalable but also adhere to the principles of green chemistry, thereby reducing the environmental footprint of producing these valuable compounds.

Mechanistic Investigations and Chemical Transformations of the Spiro 3.3 Heptane 2 Carbonitrile Scaffold

Reactivity of the Nitrile Group in the Spirocyclic Environment

The nitrile group, a versatile functional group in organic synthesis, exhibits characteristic reactivity within the spiro[3.3]heptane scaffold. Its transformations are influenced by the steric hindrance and electronic effects imposed by the rigid bicyclic system.

Nucleophilic Additions and Related Transformations

The nitrile group in spiro[3.3]heptane-2-carbonitrile is susceptible to nucleophilic attack at the electrophilic carbon atom. This reactivity is a cornerstone for the elaboration of the spirocyclic scaffold into a variety of other functional groups. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, ketones.

The nitrile group can also participate in cycloaddition reactions. For example, the reaction with azides can lead to the formation of tetrazoles, which are important heterocyclic motifs in medicinal chemistry. The unique steric environment of the spiro[3.3]heptane core can influence the regioselectivity of such cycloadditions.

Furthermore, the nitrile group can be a precursor for the synthesis of amidines through the Pinner reaction. This involves treatment with an alcohol in the presence of a strong acid to form an imidate, which can then react with an amine to yield the corresponding amidine. The reactivity of the nitrile in this context is comparable to other nitriles, though reaction rates may be influenced by the sterically demanding spirocyclic framework. nih.gov

Hydrolysis and Reduction Pathways

The hydrolysis of the nitrile group in this compound provides a direct route to the corresponding carboxylic acid or amide. Under acidic or basic conditions, the nitrile can be fully hydrolyzed to spiro[3.3]heptane-2-carboxylic acid. Partial hydrolysis, often achievable under milder conditions, can yield spiro[3.3]heptane-2-carboxamide. These transformations are fundamental in modifying the functionality of the spirocyclic core. google.com

Reduction of the nitrile group offers a pathway to primary amines. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed to convert the nitrile to spiro[3.3]heptane-2-methanamine. This transformation is crucial for introducing a basic nitrogen-containing functional group, which is a common feature in many biologically active molecules.

Transformation Reagent(s) Product
Full HydrolysisH₃O⁺ or OH⁻, heatSpiro[3.3]heptane-2-carboxylic acid
Partial HydrolysisMild acid or baseSpiro[3.3]heptane-2-carboxamide
ReductionLiAlH₄ or H₂/CatalystSpiro[3.3]heptane-2-methanamine
Pinner Reaction1. ROH, HCl 2. R'NH₂N-Substituted spiro[3.3]heptane-2-carboximidamide

Reactions Involving the Spiro[3.3]heptane Carbocyclic Core

The spiro[3.3]heptane core, with its inherent ring strain, is not merely a passive scaffold but can actively participate in chemical transformations.

Ring-Opening Reactions and Rearrangements (e.g., Meinwald Oxirane Rearrangement)

In a related context, the construction of the 1,6-disubstituted spiro[3.3]heptane core has been achieved through a Meinwald oxirane rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative. nih.gov This highlights the utility of such rearrangements in accessing functionalized spiro[3.3]heptane systems.

Functionalization at Peripheral Positions

Functionalization at positions other than the carbonitrile-bearing carbon is a key strategy for elaborating the spiro[3.3]heptane scaffold. chemrxiv.orgresearchgate.net For instance, the synthesis of various mono- and bi-functional spiro[3.3]heptanes for medicinal chemistry applications often involves modifications at positions 2 and 6. nih.govchemrxiv.org

One common approach involves the synthesis of a spiro[3.3]heptanone intermediate, which can then be subjected to various transformations. researchgate.net For example, addition of organometallic reagents to the ketone, followed by elimination, can introduce new carbon-carbon bonds. Subsequent derivatization at other positions can then be carried out. A patent describes a process for preparing 2,6-disubstituted spiro[3.3]heptanes where an arylmetal compound is added to a spiro[3.3]heptan-2-one, followed by reductive elimination of the resulting hydroxyl group and further derivatization. google.com

The synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold further illustrates the importance of peripheral functionalization. acs.org These syntheses often rely on the stereoselective introduction of functional groups at various positions on the spirocyclic core.

Strain-Release Driven Reactivity

The high degree of strain in the spiro[3.3]heptane core is a significant factor in its reactivity. This strain can be harnessed to drive reactions that might not be favorable in less strained systems. Strain-release driven cycloadditions, for example, have been utilized to rapidly construct complex molecular architectures. nih.gov While this concept has been more broadly applied to other strained systems, the underlying principles are relevant to the potential reactivity of spiro[3.3]heptane derivatives.

Derivatization Strategies for Advanced Spiro[3.3]heptane Building Blocks

The derivatization of the spiro[3.3]heptane core is crucial for exploring its potential in various applications. The presence of the carbonitrile and the spirocyclic skeleton allows for a range of functionalization strategies.

The this compound moiety is amenable to both electrophilic and nucleophilic attacks, allowing for the introduction of diverse functional groups. The carbonyl group in related spiro[3.3]heptan-2-one systems is susceptible to a variety of addition reactions and condensations typical for ketones. google.com This includes the addition of nucleophiles, as demonstrated in the reaction of a spiro[3.3]heptan-2-one with the magnesium derivative of trifluorobromobenzene. google.com

While direct functionalization of this compound is not extensively detailed in the provided results, the reactivity of the closely related spiro[3.3]heptan-2-one suggests that the carbonitrile group can be a precursor to or a participant in various transformations. For instance, the hydrolysis of the nitrile could yield a carboxylic acid, which can then undergo further reactions. chemrxiv.org

The following table summarizes representative functionalization reactions on the spiro[3.3]heptane scaffold, which could be conceptually applied to derivatives of this compound.

Reaction TypeReagents and ConditionsProduct TypeReference
Nucleophilic Addition to KetoneGrignard Reagents (e.g., trifluorobromobenzene-Mg derivative)Tertiary Alcohol google.com
Wittig ReactionPhosphorus ylidesAlkene google.com
Wolff-Kishner ReductionHydrazine, baseAlkane chemrxiv.org
Strecker Reaction(R)-α-phenylglycinol, then hydrolysisα-Amino acid nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While there is no direct evidence of palladium-catalyzed cross-coupling reactions specifically on this compound itself within the provided search results, the methodology has been successfully applied to other spirocyclic and related systems. For instance, palladium catalysts have been used for the cross-coupling of (het)aryl halides with various partners. organic-chemistry.org The application of such methods to halogenated spiro[3.3]heptane derivatives is a plausible and promising strategy for further functionalization.

The general applicability of palladium-catalyzed cross-coupling reactions to alkyl halides has seen significant progress, expanding the scope to include C(sp³)-C(sp²), C(sp³)-C(sp³), and C(sp³)-C(sp) bond formations. rsc.org This suggests that a halogenated spiro[3.3]heptane precursor could be coupled with a variety of organometallic reagents.

The following table outlines common palladium-catalyzed cross-coupling reactions that could potentially be adapted for spirocyclic halides.

Coupling ReactionCoupling PartnersCatalyst System (Example)Reference
Suzuki-MiyauraOrganoboronic acids/estersPd(dba)₂ / Cs₂CO₃ organic-chemistry.org
StilleOrganostannanesPd(OAc)₂ acs.org
C-P CouplingSecondary phosphine oxidesPd(OAc)₂ / dppf or dippf organic-chemistry.org
C(sp³)-C(sp²) Coupling(Trimethylsilyl)methyllithiumPd-PEPPSI-IPent nih.gov

Functional group interconversions are essential for the elaboration of the this compound core into more complex molecules. The carbonitrile group itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up a wide range of subsequent chemical transformations.

A patent describes the derivatization of spiro[3.3]heptan-2-one, where the carbonyl group is a key site for modifications. google.com For example, after a nucleophilic addition to the ketone, the resulting hydroxyl group can be removed through a reductive elimination using trimethylsilyl (B98337) chloride and sodium iodide. google.com Oxidation of a resulting alcohol to an aldehyde using pyridinium chlorochromate (PCC) was also reported. google.com

Protective group chemistry is implicitly important in multi-step syntheses involving spiro[3.3]heptane scaffolds to ensure the selective reaction of specific functional groups.

The table below provides examples of functional group interconversions relevant to the spiro[3.3]heptane system.

Initial Functional GroupReagents and ConditionsResulting Functional GroupReference
KetoneGrignard reagent, then TMSCl/NaIAlkene (via reductive elimination of alcohol) google.com
AlcoholPyridinium chlorochromate (PCC)Aldehyde google.com
Aldehyde1,3-Diol, water separatorDioxane (acetal protection) google.com
Carboxylic AcidCurtius reactionAmine chemrxiv.org

Elucidation of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms and transition states involved in the transformations of spiro[3.3]heptane derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. Electron spin resonance (e.s.r.) spectroscopy has been employed to study the formation and rearrangement of spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals. rsc.org These studies revealed that hydrogen abstraction from spiro[3.3]heptane occurs at similar rates from both the C(2) and C(3) positions. rsc.org Furthermore, the spiro[3.3]heptan-2-yl radical was observed to rearrange to the cyclobutenylpropyl radical at elevated temperatures. rsc.org

Computational studies, although not directly focused on this compound in the provided results, are instrumental in understanding the stereochemistry and energetics of reactions involving spirocyclic systems. For instance, in the synthesis of spiro[3.3]heptane-based glutamic acid analogs, the Meinwald oxirane rearrangement was a key step, where the expansion of a cyclopropyl ring was found to be more favorable than other potential rearrangements. nih.gov

The following table highlights key findings from mechanistic studies on the spiro[3.3]heptane scaffold.

Reaction/ProcessMethod of InvestigationKey Mechanistic InsightReference
Radical formation from spiro[3.3]heptaneElectron Spin Resonance (e.s.r.) spectroscopyHydrogen abstraction occurs at similar rates from C(2) and C(3). rsc.org
Rearrangement of spiro[3.3]heptan-2-yl radicalElectron Spin Resonance (e.s.r.) spectroscopyRearranges to cyclobutenylpropyl radical above ca. 290 K. rsc.org
Meinwald oxirane rearrangementSynthetic studiesExpansion of the cyclopropyl ring is favored in the formation of the spiro[3.3]heptane core. nih.gov

Advanced Spectroscopic and Stereochemical Analysis of Spiro 3.3 Heptane 2 Carbonitrile

X-ray Crystallography for Absolute Configuration and Conformational Studies

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. For derivatives of the spiro[3.3]heptane system, this technique provides precise three-dimensional coordinates of each atom, allowing for the unambiguous assignment of stereocenters.

Table 1: Representative Crystallographic Data for a Spiro[3.3]heptane Derivative This table presents hypothetical yet representative data for Spiro[3.3]heptane-2-carbonitrile, based on published data for analogous structures.

ParameterValue
Chemical FormulaC₈H₉N
Formula Weight119.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.58
b (Å)8.12
c (Å)7.45
β (°)105.3
Volume (ų)383.9
Z (molecules/unit cell)2
Flack Parameter0.05(3)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the connectivity and constitution of this compound in solution. While 1D NMR provides initial information, 2D NMR techniques are essential for a complete and unambiguous assignment of the complex, often overlapping signals from the spirocyclic protons and carbons. wikipedia.org

A suite of 2D NMR experiments is employed to map out the covalent framework of the molecule. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY spectra would reveal correlations between the methine proton at C2 and the adjacent methylene (B1212753) protons, as well as the geminal and vicinal couplings within the two cyclobutane (B1203170) rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. wikipedia.org It is used to definitively assign the chemical shifts of each carbon atom in the spiro[3.3]heptane skeleton by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is particularly powerful for identifying quaternary carbons, such as the central spiro-carbon (C4) and the carbon of the nitrile group (-CN). For example, correlations would be expected from the protons on C1, C3, C5, and C7 to the spiro-carbon C4.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted values are based on data from similar spiro[3.3]heptane structures. researchgate.netchemicalbook.com

Position¹³C (ppm)¹H (ppm)Key HMBC Correlations (¹H → ¹³C)
1/3~34.0~2.4-2.6C2, C4, C(nitrile)
2~28.5~3.1C1, C3, C4, C(nitrile)
4 (spiro)~38.0--
5/7~32.5~2.2-2.4C4, C6
6~16.0~2.0C5, C7, C4
-CN~122.0--

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. This technique is complementary to X-ray crystallography and is particularly valuable when suitable single crystals cannot be grown. By measuring chemical shift anisotropies and dipolar couplings, ssNMR can reveal details about the local conformation and packing of this compound molecules in a powdered or amorphous solid sample, offering insights that are not available from solution-state NMR.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical methods are essential for studying the stereochemistry of chiral molecules. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for characterizing the enantiomers of this compound. acs.org

Research Findings: Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. The sign and intensity of the observed Cotton effects can often be correlated with the absolute configuration of the molecule through empirical rules or quantum mechanical calculations. For chiral nitriles, the weak electronic transition of the nitrile group can be challenging to probe directly. acs.org However, induced circular dichroism (ICD) methods can be employed, where the nitrile interacts with a chromophoric sensor to produce a strong, characteristic CD signal. nih.govnih.gov This allows for the sensitive determination of the enantiomeric ratio and absolute configuration. acs.org

Table 3: Representative Circular Dichroism Data for a Chiral Nitrile

Enantiomerλmax (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Cotton Effect Sign
(R)-Spiro[3.3]heptane-2-carbonitrile~225+5000Positive
(S)-Spiro[3.3]heptane-2-carbonitrile~225-5000Negative

Mass Spectrometry for Molecular Structure Confirmation (methodology, not basic identification)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound with high accuracy and for gaining structural information through fragmentation analysis.

Methodology: Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to gently ionize the molecule, forming a protonated molecule [M+H]⁺. This ion is then analyzed by a high-resolution mass analyzer, such as an Orbitrap or a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument. unimi.itnih.gov These analyzers provide a mass measurement with an accuracy of <5 ppm, which allows for the unambiguous determination of the elemental composition (e.g., C₈H₉N).

Further structural confirmation is achieved via tandem mass spectrometry (MS/MS). The [M+H]⁺ ion is isolated and fragmented through Collision-Induced Dissociation (CID). nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the loss of small neutral molecules and cleavage of the cyclobutane rings, providing a fingerprint that confirms the connectivity of the spirocyclic core.

Table 4: Expected HRMS Fragmentation Data for [C₈H₁₀N]⁺ (protonated this compound)

m/z (calculated)Formula of FragmentProposed Identity/Loss
120.0813C₈H₁₀N⁺[M+H]⁺
93.0656C₆H₇N⁺Loss of C₂H₃ (ethenyl radical)
92.0578C₇H₆⁺Loss of HCN (hydrogen cyanide)
66.0496C₅H₆⁺Cleavage and rearrangement of cyclobutane ring

Chromatographic Methods for Purification and Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Chromatographic techniques are fundamental for both the purification of this compound and the critical assessment of its enantiomeric purity.

Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating the enantiomers of a chiral compound. nih.gov For spiro[3.3]heptane derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.govtandfonline.com The sample is dissolved in a suitable mobile phase (e.g., a mixture of hexane (B92381) and 2-propanol) and passed through the chiral column. The two enantiomers interact differently with the chiral environment of the stationary phase, causing them to elute at different retention times.

The quality of the separation is quantified by the separation factor (α), which is the ratio of the retention times of the two enantiomers, and the resolution (Rs), which measures the baseline separation between the two peaks. A high-resolution value (typically >1.5) indicates complete separation, allowing for accurate quantification of the enantiomeric excess (e.e.). nih.gov

Table 5: Representative Chiral HPLC Method for Enantiomeric Purity Assessment

ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile PhaseHexane/2-Propanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Separation Factor (α)1.20
Resolution (Rs)2.1

Computational Chemistry and Theoretical Studies on Spiro 3.3 Heptane 2 Carbonitrile

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule like Spiro[3.3]heptane-2-carbonitrile.

Density Functional Theory (DFT) would be a primary tool for investigating this compound. Researchers would typically employ various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. This process would identify the most stable three-dimensional arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry would be the starting point for further calculations.

Furthermore, DFT calculations would be used to map out the potential energy surface of the molecule. This would involve calculating the energies of various conformers and the transition states that connect them, thereby creating an energy landscape. This landscape is crucial for understanding the molecule's flexibility and the pathways of any potential chemical reactions.

For a more precise, albeit computationally more expensive, characterization, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. These methods, often used in conjunction with larger basis sets, provide a higher level of accuracy for electronic structure calculations. They would be employed to refine the energies obtained from DFT and to calculate properties that are highly sensitive to electron correlation, such as activation energies for reactions or subtle electronic effects induced by the nitrile group on the spirocyclic frame.

Conformational Analysis and Molecular Dynamics Simulations

The rigid, strained nature of the spiro[3.3]heptane core, combined with the presence of a substituent, makes conformational analysis a key area of investigation.

Computational methods would be used to explore the different possible conformations of this compound. This would involve identifying various puckering modes of the two four-membered rings and the orientation of the nitrile group (axial vs. equatorial-like positions). For each stable conformer, its relative energy would be calculated to determine the most populated states at a given temperature. The energy barriers for interconversion between these conformers would also be calculated, providing insight into the molecule's dynamic behavior.

The spiro[3.3]heptane skeleton is known to possess significant ring strain. Theoretical studies would aim to quantify this strain energy. A key focus would be to understand how this inherent strain influences the bond lengths and angles within the cyclobutane (B1203170) rings and at the central spiro-carbon. The introduction of the cyano group at the 2-position could potentially modulate this strain, and computational analysis would be the ideal tool to investigate these subtle structural perturbations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the theoretical models and the experimental findings. For this compound, this would involve:

NMR Spectroscopy: Calculation of nuclear magnetic shielding constants to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra would be invaluable for assigning the signals in an experimental spectrum.

Infrared (IR) Spectroscopy: Computation of vibrational frequencies and their corresponding intensities. This would predict the positions and relative strengths of absorption bands in the IR spectrum, including the characteristic C≡N stretch of the nitrile group and the various C-H and C-C vibrations of the spirocyclic framework.

A hypothetical data table comparing predicted and experimental values might look like this:

Parameter Predicted Value (e.g., B3LYP/6-31G)*Experimental Value
¹³C NMR (C≡N)ValueValue
¹³C NMR (C1)ValueValue
¹H NMR (H2)ValueValue
IR ν(C≡N)Value cm⁻¹Value cm⁻¹

Without available research data, these values remain hypothetical placeholders, illustrating the type of information that such a study would provide.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Currently, there are no published studies that specifically detail the computational modeling of reaction pathways and transition states for the synthesis or reactions of this compound. Theoretical chemistry relies on methods like Density Functional Theory (DFT) to map out the energetic landscapes of chemical reactions, identifying the most likely mechanisms and the structures of high-energy transition states. mdpi.com Such studies are crucial for optimizing reaction conditions and understanding the underlying principles of chemical reactivity.

For the broader class of spiro[3.3]heptane derivatives, computational studies have been applied to understand their structural properties and potential as bioisosteres of phenyl groups. chemrxiv.org These studies often involve calculations of molecular geometries and electronic properties. However, the specific influence of a nitrile group at the 2-position on the reactivity and reaction mechanisms of the spiro[3.3]heptane framework has not been the subject of detailed computational investigation in the available literature.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Key research targets include:

Direct C-H Cyanation: Investigating transition-metal-catalyzed or photoredox-catalyzed C-H cyanation reactions directly on the spiro[3.3]heptane core would represent a significant leap in efficiency by minimizing step count.

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce the carbonitrile group stereoselectively is essential for applications where specific enantiomers are required, such as in chiral materials or as pharmaceutical intermediates.

Flow Chemistry: The use of flow chemistry could offer enhanced control over reaction parameters for hazardous or highly energetic steps, potentially improving safety and yield for key transformations. researchgate.net

A comparative overview of potential next-generation synthetic approaches is presented below.

Methodology Key Features Potential Advantages over Current Routes Key Challenges
Direct C-H Cyanation Single-step introduction of the nitrile group onto a pre-formed spiro[3.3]heptane core.Atom economy, reduced step count, access to previously hard-to-make isomers.Achieving high regioselectivity at the C2 position, catalyst stability.
Asymmetric [2+2] Cycloaddition Cycloaddition of a nitrile-containing ketene (B1206846) or alkene with a cyclobutene (B1205218) precursor using a chiral catalyst.Direct installation of chirality, high enantiomeric excess.Synthesis of suitable chiral catalysts, control of diastereoselectivity.
Strain-Release Cyanation Ring-opening of a more strained precursor, such as a bicyclo[1.1.0]butane derivative, with a cyanide source.Utilizes inherent ring strain to drive the reaction forward, potentially under mild conditions. nih.govSynthesis of highly strained starting materials, controlling the regioselectivity of ring-opening.

Investigation of Unconventional Reactivity Patterns

The significant ring strain inherent in the two cyclobutane (B1203170) rings of the spiro[3.3]heptane scaffold is expected to impart unconventional reactivity to the molecule. nih.gov This strain can influence not only the carbocyclic framework but also the chemical behavior of the attached carbonitrile group.

Future investigations should explore:

Strain-Driven Transformations: The nitrile group's electronic properties could be altered by the strained ring system, potentially enabling novel cycloadditions or transformations that are not observed in unstrained nitriles.

Ring-Opening Reactions: Selective cleavage of one of the cyclobutane rings could provide access to unique functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives that are otherwise difficult to synthesize. The nitrile group could serve as a handle to direct or participate in these transformations.

Transannular Reactions: The close spatial proximity of atoms across the spirocyclic system could facilitate unusual transannular reactions, where the nitrile group interacts with a remote C-H bond on the opposing ring, leading to complex polycyclic structures.

Reaction Type Description Potential Outcome Scientific Rationale
Strain-Release Ring Opening Selective cleavage of a C-C bond in one of the cyclobutane rings initiated by an external reagent.Formation of functionalized monocyclic systems (e.g., cyclopentylacetonitrile).The high ring strain energy (~26 kcal/mol per cyclobutane ring) provides a strong thermodynamic driving force for ring-opening. nih.gov
Nitrile-Assisted C-H Activation Intramolecular activation of a C-H bond on the opposing ring, mediated by a metal catalyst coordinating to the nitrile.Creation of novel, bridged polycyclic systems.The rigid 3D structure places specific C-H bonds in close proximity to the nitrile, enabling intramolecular pathways. chemrxiv.org
Reductive Radical Cyclization Reduction of the nitrile to a radical anion, which could trigger a cyclization onto the strained framework.Synthesis of complex, nitrogen-containing polycyclic scaffolds.The electronic nature of the nitrile group combined with the reactivity of the strained C-C bonds could lead to unprecedented radical cascades.

Advanced Computational Predictions for De Novo Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery of new molecules and materials. researchgate.net For Spiro[3.3]heptane-2-carbonitrile, de novo design powered by advanced computational methods can unlock its potential by identifying derivatives with tailored properties before a single experiment is run.

Future computational studies should focus on:

Predicting Reactivity and Reaction Mechanisms: Using Density Functional Theory (DFT) to model reaction pathways and transition states can help predict the outcomes of the unconventional reactions described above and guide the design of catalysts for selective transformations.

Virtual Screening for Bioactivity: As the spiro[3.3]heptane scaffold is a known bioisostere for the phenyl ring, computational docking and molecular dynamics (MD) simulations can be used to design and screen virtual libraries of this compound derivatives for potential biological targets. chemrxiv.org

Designing Materials with Specific Properties: Quantum mechanics calculations can predict the electronic and photophysical properties (e.g., HOMO/LUMO levels, absorption spectra) of polymers or molecular crystals derived from this scaffold, guiding the design of new organic electronic materials.

Computational Method Target Property/Application Predicted Outputs
Density Functional Theory (DFT) Reaction mechanisms, electronic structure, spectroscopic properties.Transition state energies, reaction barriers, NMR shifts, vibrational frequencies.
Molecular Dynamics (MD) Conformational analysis, binding affinity of derivatives to biological targets.Stable conformations, binding free energies, protein-ligand interactions.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity or material performance for new derivatives.Models correlating structural features with activity/property data.

Expansion of this compound into Novel Material Applications

While the spiro[3.3]heptane motif has gained traction in medicinal chemistry, its application in material science is an area ripe for exploration. researchgate.net The combination of the rigid, well-defined 3D geometry of the spiro-core and the versatile chemistry of the nitrile group makes this compound an attractive building block for advanced materials.

Promising avenues for research include:

High-Performance Polymers: Polymerization of derivatives of this compound could lead to materials with high thermal stability, low dielectric constants, and unique mechanical properties due to the rigid and compact nature of the repeating spirocyclic unit.

Liquid Crystals: The defined, non-planar shape of the spiro[3.3]heptane core is a desirable feature for designing novel liquid crystalline materials with unique phase behaviors.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs): The nitrile group is an excellent ligand for coordinating with metal ions. This allows for the use of this compound as a rigid, three-dimensional linker for the construction of porous MOFs or other complex supramolecular structures with potential applications in gas storage or catalysis.

Material Application Key Property from Spiro[3.3]heptane Core Role of the Carbonitrile Group Potential Advantage
Advanced Polymers Rigidity, thermal stability, defined 3D structure.Can be hydrolyzed to an acid or reduced to an amine for polymerization; influences polarity.Improved thermal and mechanical properties compared to polymers with flexible aliphatic or aromatic linkers.
Liquid Crystals Anisotropic (non-spherical) and rigid shape.Provides a polar end-group, influencing intermolecular interactions and phase behavior.Access to novel mesophases due to the unique non-planar core structure.
Metal-Organic Frameworks (MOFs) Rigid, structurally defined linker.Acts as a coordination site (ligand) for metal ions.Creation of 3D porous materials with well-defined pore shapes and sizes for selective guest binding.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Spiro[3.3]heptane-2-carbonitrile and its derivatives?

  • Methodology : The synthesis often involves functionalization of the spiro core. For example, 6-(Boc-氨基)螺[3.3]庚烷-2-羧酸 is synthesized via hydrolysis of its methyl ester precursor under basic conditions (e.g., NaOH/THF/water), achieving ~87% yield . Bromination at the 2-position can be achieved using bromomethylating agents like 2-(bromomethyl)this compound (CAS: 2703752-35-4), as noted in building block catalogs . Key steps include protecting group strategies (e.g., Boc for amines) and optimizing reaction conditions (solvent, temperature) to minimize side reactions.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound derivatives?

  • Methodology : 1^1H and 13^{13}C NMR are critical for structural elucidation. For example, in spiroheterocycles, 1^1H NMR reveals distinct proton environments: spiro carbons show deshielded signals (δ ~2.5–3.5 ppm), while nitrile groups (C≡N) are confirmed via IR (~2240 cm1^{-1}) . 13^{13}C NMR identifies quaternary carbons (e.g., spiro junction at ~70–80 ppm) and nitrile carbons (~120 ppm). Coupling constants and NOE experiments can resolve stereochemistry in diastereomeric mixtures .

Advanced Research Questions

Q. What factors influence the diastereoselectivity in the synthesis of substituted Spiro[3.3]heptane-2-carbonitriles?

  • Methodology : Diastereoselectivity depends on steric and electronic effects. Substituents like 4-nitrophenyl or 3-methoxyphenyl on the heterocyclic ring alter transition-state energetics. For example, bulky groups favor axial attack due to reduced steric hindrance, while electron-withdrawing groups (e.g., -NO2_2) polarize the reaction intermediate, directing nucleophilic addition . Chiral catalysts (e.g., organocatalysts) or asymmetric induction via pre-existing stereocenters (e.g., Boc-protected amines) can enhance selectivity, as seen in related spiro systems .

Q. How can computational methods predict the electronic properties of this compound in drug design?

  • Methodology : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For nitrile-containing spiro compounds, the electron-withdrawing -CN group lowers LUMO energy, enhancing electrophilicity. Solvent effects (PCM models) and molecular docking simulations evaluate binding affinities to biological targets (e.g., enzymes), guiding structural modifications for improved pharmacokinetics .

Q. What strategies are effective for introducing functional groups at specific positions of the this compound core?

  • Methodology : Directed C-H functionalization using transition-metal catalysts (e.g., Pd, Ru) enables site-selective modifications. For example, bromination at the 6-position can be achieved via radical bromination (NBS/light) . Cross-coupling reactions (Suzuki, Sonogashira) install aryl/alkynyl groups, while photo-redox catalysis introduces heteroatoms (e.g., -OH, -NH2_2) . Protecting groups (e.g., Fmoc for carboxylic acids) ensure regioselectivity during multi-step syntheses .

Key Considerations for Experimental Design

  • Purity Validation : Use elemental analysis (C, H, N % matching theoretical values) and HPLC to confirm compound purity, especially for biological assays .
  • Reaction Optimization : Employ Design of Experiments (DoE) to screen variables (catalyst loading, solvent polarity) for yield and selectivity .
  • Contradiction Analysis : Conflicting NMR/data (e.g., unexpected diastereomer ratios) may arise from dynamic ring conformations; variable-temperature NMR or X-ray crystallography can resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.